molecular formula C21H20N6O B12206297 (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine

(2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine

Cat. No.: B12206297
M. Wt: 372.4 g/mol
InChI Key: JSWFGULTAADNKF-UHFFFAOYSA-N
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Description

(2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pteridine core: This can be achieved by the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the use of methoxybenzyl chloride in the presence of a base such as sodium hydride to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)ethylamine: Similar structure but with an ethylamine group instead of a benzylamine group.

    (2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)methylamine: Similar structure but with a methylamine group instead of a benzylamine group.

Uniqueness

(2-{[(2-Methoxyphenyl)methyl]amino}pteridin-4-yl)benzylamine is unique due to the presence of the benzylamine group, which can enhance its binding affinity to certain molecular targets and increase its potential biological activity compared to its analogs.

Properties

Molecular Formula

C21H20N6O

Molecular Weight

372.4 g/mol

IUPAC Name

4-N-benzyl-2-N-[(2-methoxyphenyl)methyl]pteridine-2,4-diamine

InChI

InChI=1S/C21H20N6O/c1-28-17-10-6-5-9-16(17)14-25-21-26-19-18(22-11-12-23-19)20(27-21)24-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H2,23,24,25,26,27)

InChI Key

JSWFGULTAADNKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

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